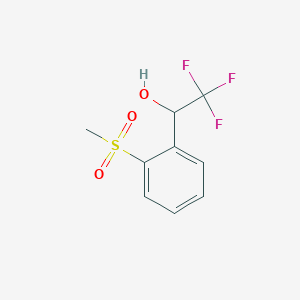
2,2,2-Trifluoro-1-(2-methanesulfonylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(2-methanesulfonylphenyl)ethan-1-ol is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl and methanesulfonyl groups imparts significant reactivity and stability, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Grignard Reaction: One common method involves the reaction of 2-methanesulfonylphenylmagnesium bromide with trifluoroacetaldehyde. This reaction typically occurs in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture interference.
Friedel-Crafts Acylation: Another method involves the acylation of 2-methanesulfonylbenzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction is conducted at low temperatures to control the exothermic nature of the process.
Industrial Production Methods
Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and advanced purification techniques like distillation and crystallization are employed to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of trifluoromethyl alcohols or amines.
Substitution: Formation of various substituted trifluoromethyl derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(2-methanesulfonylphenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential as a drug candidate due to its unique pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with high thermal and chemical stability.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins. The methanesulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Shares the trifluoromethyl group but lacks the methanesulfonyl group, resulting in different reactivity and applications.
2,2,2-Trifluoro-1-(4-methanesulfonylphenyl)ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group, leading to different chemical behavior and uses.
Uniqueness
2,2,2-Trifluoro-1-(2-methanesulfonylphenyl)ethan-1-ol is unique due to the combination of trifluoromethyl and methanesulfonyl groups, which confer distinct chemical properties such as enhanced stability, reactivity, and potential biological activity.
Properties
Molecular Formula |
C9H9F3O3S |
|---|---|
Molecular Weight |
254.23 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2-methylsulfonylphenyl)ethanol |
InChI |
InChI=1S/C9H9F3O3S/c1-16(14,15)7-5-3-2-4-6(7)8(13)9(10,11)12/h2-5,8,13H,1H3 |
InChI Key |
ZCDPZNZYPGREKX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















